molecular formula C14H15NO4 B4793504 N-(3,4-dimethoxybenzyl)-2-furamide

N-(3,4-dimethoxybenzyl)-2-furamide

Cat. No.: B4793504
M. Wt: 261.27 g/mol
InChI Key: ARLBHBAJHGDMTH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-furamide is an amide derivative featuring a furan ring substituted at the 2-position and a 3,4-dimethoxybenzyl group attached via an amide linkage. The 3,4-dimethoxybenzyl moiety is notable for its prevalence in bioactive molecules, often influencing pharmacokinetic properties such as solubility and receptor binding .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-11-6-5-10(8-13(11)18-2)9-15-14(16)12-4-3-7-19-12/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLBHBAJHGDMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

a) Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
  • Structure : Fenfuram substitutes the furan at the 3-position with a methyl group and a phenyl amide.
  • Activity : Used as a fungicide, fenfuram’s efficacy is attributed to its phenyl group and methyl substitution, which enhance hydrophobicity and membrane penetration .
b) Norbornene Dicarboximide Derivatives (e.g., Compound 9 in )
  • Structure: Features a norbornene core with 3,4-dimethoxybenzyl and pyridyl substituents.
  • Synthesis : Prepared via alkylation using 3,4-dimethoxybenzyl chloride in DMF with potassium carbonate, yielding stereoisomers .
  • Comparison: The norbornene backbone introduces rigidity, whereas N-(3,4-dimethoxybenzyl)-2-furamide’s simpler structure may offer easier synthetic scalability but fewer stereochemical complexities .
c) 4-(Trifluoromethyl)benzamide Derivatives (e.g., 940753-21-9)
  • Structure : Contains a trifluoromethyl group on the benzamide ring.
  • Activity : Trifluoromethyl groups enhance metabolic stability and lipophilicity, common in pharmaceuticals .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Features Biological/Industrial Use Key Synthesis Conditions Source
This compound 2-furamide, 3,4-dimethoxybenzyl Potential agrochemical/radiopharmaceutical Likely DMF/K₂CO₃ alkylation Inferred
Fenfuram 3-furancarboxamide, methyl, phenyl Fungicide Commercial synthesis
Norbornene Dicarboximide (9) Norbornene core, pyridyl groups Stereochemical studies DMF, K₂CO₃, column chromatography
940753-21-9 Trifluoromethyl benzamide Pharmaceutical intermediate Not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-2-furamide

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